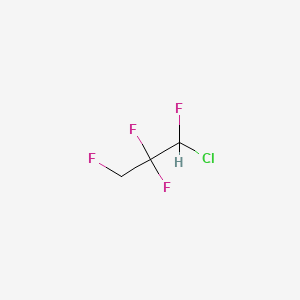
4-Propylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylnonane: is an organic compound with the chemical formula C12H26 . It is a branched alkane, which means it consists of a chain of carbon atoms with a propyl group attached to the fourth carbon atom in the chain. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. The structure of this compound can be represented as:
CH3 | CH3-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH3 | CH2-CH2-CH3 Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
4-Propylnonane can be synthesized through several methods, including:
Grignard Reaction: One of the classical methods involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, the reaction of 1-bromopropane with nonylmagnesium bromide can yield this compound.
Hydrogenation of Alkenes: Another method involves the hydrogenation of alkenes. For instance, 4-propylnonene can be hydrogenated using a palladium catalyst to produce this compound.
Industrial Production Methods:
In industrial settings, this compound can be produced through the catalytic hydrogenation of alkenes. This process typically involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
4-Propylnonane undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various oxygenated products such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions to form smaller alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
4-Propylnonane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. It also serves as a model compound in the development of new synthetic methodologies.
Biology: While not directly used in biological studies, its derivatives and related compounds are studied for their biological activities.
Medicine: Research into hydrocarbon derivatives has potential implications for drug development, although this compound itself is not a common pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
As a hydrocarbon, 4-Propylnonane does not have a specific mechanism of action in biological systems. its chemical properties, such as hydrophobicity and stability, make it useful in various industrial applications. The molecular interactions primarily involve van der Waals forces and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Nonane: A straight-chain alkane with the formula C9H20.
2,2,4-Trimethylpentane:
3-Ethylhexane: Another branched alkane with the formula C8H18.
Uniqueness of 4-Propylnonane:
This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of the propyl group at the fourth carbon atom distinguishes it from other alkanes and influences its boiling point, melting point, and reactivity.
Propriétés
Numéro CAS |
6165-37-3 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
4-propylnonane |
InChI |
InChI=1S/C12H26/c1-4-7-8-11-12(9-5-2)10-6-3/h12H,4-11H2,1-3H3 |
Clé InChI |
QLKPGWNXMMBQMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
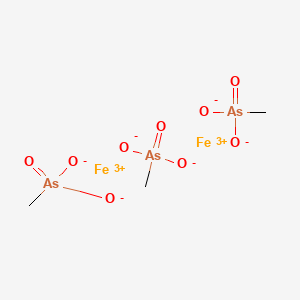
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
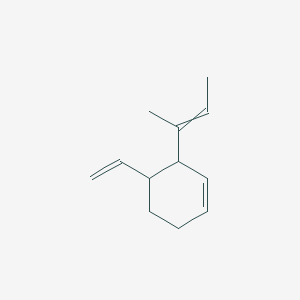
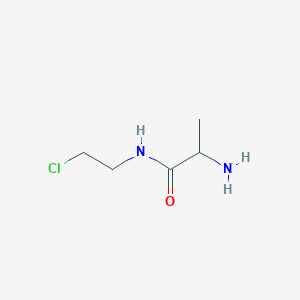
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)

![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
![1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole](/img/structure/B13802677.png)
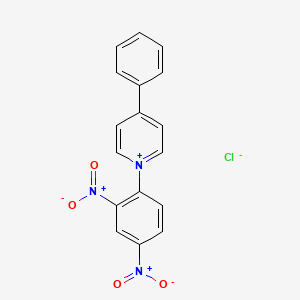
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
